

# SARS-CoV-2 Induction of Interleukin-33 in Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | SARS-CoV-2-IN-33 |           |
| Cat. No.:            | B5119598         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a critical alarmin and mediator of inflammation in the pathogenesis of Coronavirus Disease 2019 (COVID-19). Released by damaged epithelial cells upon SARS-CoV-2 infection, IL-33 plays a pivotal role in initiating and amplifying the inflammatory cascade that can lead to severe lung injury, Acute Respiratory Distress Syndrome (ARDS), and systemic complications. This document provides a comprehensive technical overview of the mechanisms underlying SARS-CoV-2-induced IL-33 expression in epithelial cells, the subsequent signaling pathways, and its correlation with disease severity. It includes a compilation of quantitative data from recent studies, detailed experimental protocols for its investigation, and visual diagrams of the core biological processes to support further research and therapeutic development.

### The Role of IL-33 in COVID-19 Pathogenesis

IL-33 is constitutively stored in the nucleus of barrier cells, such as epithelial and endothelial cells.[1] Upon cellular stress or damage, as occurs during viral infection, it is released into the extracellular space, where it functions as an "alarmin" to alert the immune system to danger.[2] [3] In the context of COVID-19, SARS-CoV-2 infection of lung epithelial cells is a primary trigger for IL-33 release.[4][5] This release initiates a cascade of events, including:



- Activation of Type 2 Immunity: IL-33 is a potent activator of type 2 innate lymphoid cells
  (ILC2s), mast cells, and eosinophils.[1] This leads to the production of type 2 cytokines like
  IL-5 and IL-13, which can impair antiviral responses and delay viral clearance.[4][6]
- Pro-inflammatory Cytokine Production: The IL-33 signaling pathway stimulates the production of numerous innate pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, contributing to the "cytokine storm" observed in severe COVID-19 cases.[3][5]
- Pulmonary Inflammation and Fibrosis: By driving inflammation and potentially contributing to epithelial-mesenchymal transition, sustained high levels of IL-33 are implicated in the development of lung fibrosis in post-COVID patients.[2]

Elevated levels of circulating IL-33 and its receptor, ST2, have been strongly correlated with disease severity, adverse clinical parameters, and poor outcomes in COVID-19 patients.[7][8] [9]

# Molecular Mechanism of IL-33 Induction and Signaling Induction of IL-33 Expression in Epithelial Cells

SARS-CoV-2 infection triggers IL-33 expression and release from lung epithelial cells through several mechanisms:

- Epithelial Cell Damage: The primary mechanism is the direct cytopathic effect of the virus, leading to epithelial cell damage and necrosis, which causes the release of nuclear IL-33.[4] [6]
- Viral Protease Activity: The SARS-CoV-2-derived papain-like protease (PLpro) has been suggested as a potential direct inducer of IL-33 in epithelial cells, further amplifying the inflammatory signal.[4][8]
- Inflammatory Feedback Loop: Pro-inflammatory cytokines released by immune cells in response to the initial infection can further stimulate epithelial cells, creating a positive feedback loop that sustains IL-33 production.[5]





Click to download full resolution via product page

Caption: SARS-CoV-2 induction of IL-33 in epithelial cells.



#### **Downstream IL-33 Signaling Pathway**

Once released, IL-33 binds to a heterodimeric receptor complex consisting of ST2 (also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP).[1] This binding initiates an intracellular signaling cascade common to the IL-1 receptor family:

- Receptor Dimerization: IL-33 binding brings ST2 and IL-1RAcP together.
- TIR Domain Activation: This dimerization recruits intracellular signaling adaptors, including Myeloid differentiation primary response 88 (MyD88) and IL-1 receptor-associated kinases (IRAKs), via their Toll-interleukin receptor (TIR) domains.[4]
- MAPK and NF-κB Activation: The signal is further transduced through TNF receptorassociated factor 6 (TRAF6), leading to the activation of mitogen-activated protein (MAP) kinases and the nuclear factor κB (NF-κB) transcription factor.[4][10]
- Gene Expression: Activated NF-κB and other transcription factors move into the nucleus and drive the expression of a wide range of pro-inflammatory genes, including those for cytokines (IL-6, TNF-α), chemokines, and adhesion molecules, thus amplifying the inflammatory response.[10]





Click to download full resolution via product page

Caption: Intracellular signaling cascade following IL-33 receptor binding.



### **Quantitative Data on IL-33 Expression**

The upregulation of IL-33 in response to SARS-CoV-2 has been quantified in both in vitro cell culture experiments and clinical samples from COVID-19 patients.

Table 1: In Vitro IL-33 Expression in Epithelial Cells

| Cell Line                                             | Time Post-Infection           | Finding                                         | Reference |
|-------------------------------------------------------|-------------------------------|-------------------------------------------------|-----------|
| Fadu (Human<br>epithelial)                            | 72 hours                      | Significant increase in IL-33 transcript levels | [3][8]    |
| LS513 (Human<br>epithelial)                           | 72 hours                      | Significant increase in IL-33 transcript levels | [3][8]    |
| Primary Human<br>Bronchial Epithelial<br>Cells (PBEC) | Not specified                 | Upregulated IL-33 expression reported           | [10]      |
| Human Keratinocytes                                   | 24 hours (IL-33<br>treatment) | Time-dependent increase in ACE2 expression      | [11]      |

Table 2: Clinical IL-33 Levels in COVID-19 Patients



| Patient Cohort                                   | Sample Type                            | Key Finding                                                                      | Reference(s) |
|--------------------------------------------------|----------------------------------------|----------------------------------------------------------------------------------|--------------|
| Mild/Moderate vs.<br>Severe/Critical<br>COVID-19 | Serum                                  | Significantly higher IL-<br>33 concentration in<br>severe/critical<br>patients.  | [5][9][12]   |
| Elderly COVID-19<br>Patients                     | Serum                                  | Upregulated IL-33 levels linked to severe outcomes.                              | [4][8]       |
| General COVID-19<br>Patients                     | Serum                                  | IL-33 levels > 332.08<br>pg/mL associated with<br>increased disease<br>severity. | [8]          |
| COVID-19 vs. Non-<br>COVID-19                    | Serum                                  | Elevated levels of IL-<br>33 in COVID-19<br>positive patients.                   | [9]          |
| Acutely Infected<br>COVID-19 Patients            | Bronchoalveolar<br>Lavage Fluid (BALF) | Strong upregulation of IL-33 identified via transcriptomic analysis.             | [2][13]      |

## **Experimental Protocols**

Investigating the role of IL-33 in SARS-CoV-2 infection requires specific methodologies. Below are detailed protocols for key experiments.

## In Vitro Infection of Primary Airway Epithelial Cells

This protocol describes the infection of differentiated primary human airway epithelial cells (AECs) grown at an air-liquid interface (ALI), a model that closely mimics the in vivo respiratory epithelium.

 Cell Culture: Grow primary human AECs on transwell inserts until fully differentiated at an ALI.



- Virus Preparation: Propagate and titer SARS-CoV-2 (e.g., USA-WA1/2020 isolate) in a suitable cell line like Vero E6 cells. All work with live virus must be performed in a Biosafety Level 3 (BSL-3) laboratory.
- Inoculation: Wash the apical surface of the AEC cultures with phosphate-buffered saline (PBS). Inoculate the apical surface with SARS-CoV-2 at a desired multiplicity of infection (MOI), typically ranging from 0.1 to 1.0, in a minimal volume of viral growth medium.
- Incubation: Incubate cultures for a specified time (e.g., 2 hours) at 37°C to allow for viral entry.
- Post-Infection: Remove the inoculum from the apical surface. Maintain the cultures at the ALI for the duration of the experiment (e.g., 24, 48, 72, 96 hours).
- Sample Collection: At designated time points, collect the apical wash for viral titer analysis
  and the cell lysate for RNA or protein extraction. Basolateral media can be collected to
  measure secreted proteins.[14]

#### Quantification of IL-33 mRNA by RT-qPCR

- RNA Isolation: Lyse infected and control cells using a lysis buffer (e.g., Trizol®). Isolate total RNA according to the manufacturer's protocol. This step also serves to inactivate the virus.

  [14]
- RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 μg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
- Quantitative PCR (qPCR): Perform qPCR using a qPCR machine, SYBR Green or TaqManbased assays, and primers specific for human IL33 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
  - IL33 Forward Primer (Example): 5'-TGACTCTGTGCTTGAATGGTC-3'
  - IL33 Reverse Primer (Example): 5'-GGTGGCTCATCTTAATGTCTCC-3'



 Data Analysis: Calculate the relative expression of IL33 mRNA using the comparative Cq (ΔΔCq) method, normalizing to the housekeeping gene and comparing infected samples to mock-infected controls.

#### Measurement of IL-33 Protein by ELISA

- Sample Preparation: Collect cell culture supernatants or patient serum. Centrifuge to remove debris. Samples may need to be diluted depending on the expected concentration.
- ELISA Procedure: Use a commercial Human IL-33 ELISA kit.
  - Coat a 96-well plate with a capture antibody specific for human IL-33.
  - Block non-specific binding sites.
  - Add standards, controls, and samples to the wells and incubate.
  - Wash the plate and add a biotinylated detection antibody.
  - Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
  - Wash and add a substrate solution (e.g., TMB). The reaction will produce a color change.
  - Stop the reaction with a stop solution.
- Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader.
   Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Interpolate the concentration of IL-33 in the samples from the standard curve.





Click to download full resolution via product page

Caption: Workflow for analyzing IL-33 expression and secretion.

## **Conclusion and Therapeutic Implications**



The induction of IL-33 in epithelial cells by SARS-CoV-2 is a key initiating event in the inflammatory pathology of COVID-19. Acting as an alarmin, IL-33 orchestrates a powerful immune response that, when dysregulated, contributes significantly to disease severity. The strong correlation between IL-33 levels and poor clinical outcomes highlights the IL-33/ST2 signaling axis as a prime therapeutic target.[1][2] Strategies aimed at blocking this pathway, such as using anti-ST2 monoclonal antibodies or other inhibitors, could potentially mitigate the hyperinflammation and lung damage seen in severe COVID-19, offering a promising avenue for future drug development. Further research is warranted to fully elucidate the multifaceted role of IL-33 in both acute infection and long-term post-COVID complications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biorxiv.org [biorxiv.org]
- 2. Imperfect storm: is interleukin-33 the Achilles heel of COVID-19? PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [frontiersin.org]
- 6. Emerging Effects of IL-33 on COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. IL-33 Enhances ACE2 Expression on Epidermal Keratinocytes in Atopic Dermatitis: A
  Plausible Issue for SARS-CoV-2 Transmission in Inflamed Atopic Skin PMC
  [pmc.ncbi.nlm.nih.gov]



- 12. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-33 expression in response to SARS-CoV-2 correlates with seropositivity in COVID-19 convalescent individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SARS-CoV-2 Induction of Interleukin-33 in Epithelial Cells: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b5119598#sars-cov-2-induction-of-il-33-expression-in-epithelial-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com